REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].[CH3:13]O.S(=O)(=O)(O)O>O>[CH3:13][O:11][C:10]([C:2]1[CH:3]=[CH:4][C:5]([C:7]([OH:9])=[O:8])=[CH:6][N:1]=1)=[O:12]
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Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC(=C1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
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Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
The resultant precipitate was collected
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(C=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |